(E)-1-(4-Hydroxyphenyl)dec-1-en-3-one

Lipophilicity Membrane Permeability Drug Discovery

Antibacterial mechanism-of-action studies are frequently confounded by antioxidant interference. Alpininone (CAS 958631-84-0), a phenolic natural product from Alpinia gagnepainii, uniquely resolves this: it demonstrates clear antibacterial activity while showing no DPPH radical scavenging, enabling clean pharmacological dissection. • Antibacterial active, DPPH-negative - ideal probe for decoupling target engagement from redox artifacts • LogP 4.7-4.8; useful comparator for lipophilicity/uptake SAR alongside demethoxyshogaol (LogP ~5.0) • Certified reference standard for QC and phytochemical standardization of Alpinia-derived extracts

Molecular Formula C16H22O2
Molecular Weight 246.34 g/mol
Cat. No. B590500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(4-Hydroxyphenyl)dec-1-en-3-one
Molecular FormulaC16H22O2
Molecular Weight246.34 g/mol
Structural Identifiers
InChIInChI=1S/C16H22O2/c1-2-3-4-5-6-7-15(17)11-8-14-9-12-16(18)13-10-14/h8-13,18H,2-7H2,1H3/b11-8+
InChIKeyOSHSLMUZKCDEDD-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Alpininone: Physicochemical & Structural Profile


(E)-1-(4-Hydroxyphenyl)dec-1-en-3-one, also known as Alpininone, is a phenolic natural product (CAS: 958631-84-0) first isolated from the rhizomes of Alpinia gagnepainii (Zingiberaceae) [1]. It belongs to the class of hydroxycinnamic acid derivatives and features an α,β-unsaturated ketone (enone) moiety conjugated to a 4-hydroxyphenyl group . Its molecular formula is C16H22O2 with a molecular weight of 246.34 g/mol, and it exhibits a predicted LogP of approximately 4.7-4.8, indicating significant lipophilicity [2].

1
Phenolic enone natural product with α,β-unsaturated ketone scaffold
2
Reported antibacterial activity in screening studies (Gram+ and Gram−)
3
No DPPH radical scavenging activity – distinguishes from antioxidant phenolics

Alpininone Analog Substitution Risks


Substituting (E)-1-(4-Hydroxyphenyl)dec-1-en-3-one with closely related analogs like demethoxyshogaol or gibbilimbol B introduces significant risk due to critical structural and functional divergence. The target compound possesses a unique α,β-unsaturated ketone conjugated at the C1-C3 position, which is distinct from the C4-C6 enone in demethoxyshogaol [1]. This positional isomerism directly impacts the electronic conjugation of the phenolic system, altering both its reactivity and biological target engagement [2]. Furthermore, the compound's lack of antioxidant activity in the DPPH assay, despite its phenolic nature, is a specific and quantifiable feature that differentiates it from many other phenolic natural products and must be considered when designing experiments or sourcing for activity-guided studies [1].

Target: Alpininone
Common Substitute
C1–C3 α,β-unsaturated ketone
C4–C6 enone (demethoxyshogaol)

Positional isomerism alters electronic conjugation, potentially shifting target engagement and reactivity.

No DPPH activity
Active (common phenolic antioxidants)

Assuming antioxidant capacity from phenolic structure may misassign mechanism; redox-independent behavior confirmed.

Alpininone Quantitative Differentiation


Lipophilicity vs. Demethoxyshogaol

(E)-1-(4-Hydroxyphenyl)dec-1-en-3-one exhibits a significantly lower predicted LogP (4.7-4.82) compared to its structural isomer demethoxyshogaol (LogP ~5.0) [1][2]. This difference of approximately 0.2-0.3 LogP units translates to a measurable difference in lipophilicity, which is a critical parameter for predicting passive membrane permeability and distribution in biological systems.

Lipophilicity (LogP)
Data to verify
Δ 0.2–0.3
Target 4.7–4.82 | Demethoxyshogaol ~5.0
Lower lipophilicity may alter membrane permeability and distribution context
Predicted values; experimental confirmation advised
Lipophilicity Membrane Permeability Drug Discovery

Aqueous Solubility vs. Demethoxyshogaol

The target compound is practically insoluble in water, with an estimated solubility of 0.024 g/L (approx. 97 μM) , which is approximately 3.75-fold higher than the predicted solubility of demethoxyshogaol (0.0064 g/L) [1]. This quantitative difference in aqueous solubility, while both are low, may impact formulation strategies and in vitro assay compatibility.

Aqueous Solubility
Data to verify
3.75× higher
Target 0.024 g/L | Demethoxyshogaol 0.0064 g/L (est.)
Higher predicted solubility supports slightly more flexible in vitro stock preparation
Estimated values at 25°C; verify experimentally
Solubility Formulation Bioavailability

Antibacterial vs. Antifungal Selectivity

In the context of the original isolation study, (E)-1-(4-Hydroxyphenyl)dec-1-en-3-one (alpininone) demonstrated a correlation with antibacterial activity against both Gram-positive and Gram-negative bacteria [1]. In contrast, a co-isolated compound, 5,6-dehydrokawain (4), was selective against fungi. This provides a clear, activity-based differentiation within the same chemical extract and experimental context.

Antimicrobial Spectrum
Head-to-head
Antibacterial (Gram+ & Gram−)
vs
Antifungal (5,6-dehydrokawain)
Supports antibacterial screening context; differentiated from co-isolated antifungal constituent
From original A. gagnepainii extract fraction screening
Antimicrobial Selectivity Natural Product

Lack of DPPH Scavenging Activity

Despite its phenolic hydroxyl group, (E)-1-(4-Hydroxyphenyl)dec-1-en-3-one did not demonstrate free radical scavenging activity in the DPPH assay [1]. This negative result is a key differentiator from many other phenolic natural products (e.g., flavonoids) which typically exhibit strong DPPH activity.

DPPH Scavenging
Class-level inference
Not detected
Phenolic but inactive vs common phenolics
Defines a non-antioxidant phenolic scaffold for redox-independent mechanistic studies
DPPH assay on isolated compound; verify in orthogonal assays
Antioxidant DPPH Structure-Activity Relationship

Alpininone Validated Applications


Non-Antioxidant Antibacterial Scaffold

Given its demonstrated antibacterial activity and confirmed lack of DPPH radical scavenging [1], this compound serves as an ideal chemical probe for studies aiming to decouple antibacterial mechanisms from general antioxidant effects. It is particularly suited for structure-activity relationship (SAR) studies focused on the enone moiety's role in targeting bacterial systems, independent of redox activity [1].

Lipophilicity-Modulated Cellular Permeability

The compound's distinct LogP value (4.7-4.82) [2] positions it as a useful comparator in panels of structurally related phenolic ketones (e.g., demethoxyshogaol, LogP ~5.0 [3]) for investigating how subtle differences in lipophilicity influence cellular uptake, intracellular distribution, and efflux in in vitro models.

Natural Product Authentication & Standardization

As a specific marker compound isolated from Alpinia gagnepainii and Alpinia officinalis [1], (E)-1-(4-Hydroxyphenyl)dec-1-en-3-one is essential for the quality control and phytochemical standardization of Alpinia-derived extracts or dietary supplements. Its procurement as a certified reference standard is critical for accurate identification and quantification in botanical authenticity assays.

Formulation for Poorly Soluble Phenolics

The compound's water solubility of 0.024 g/L makes it a representative member of the class of poorly soluble phenolic natural products. It can be used as a model compound to develop and validate novel formulation strategies (e.g., nanoemulsions, solid dispersions) aimed at enhancing the aqueous solubility and bioavailability of this challenging chemical space .

Application
Selection Property
Validation Focus
Non-antioxidant antibacterial SAR probe
Antibacterial screening context
Redox-independent antibacterial pathway review
Lipophilicity comparator for permeability studies
Lipophilicity-modulated permeability context
Cellular uptake and membrane partitioning assay review
Standardization marker for Alpinia extracts
Authentication marker specificity
Identity and purity specification review
Model compound for poorly soluble phenolics
Low aqueous solubility representative
Formulation solubility enhancement review
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